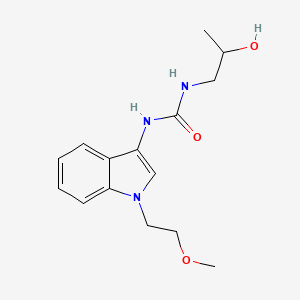

1-(2-hydroxypropyl)-3-(1-(2-methoxyethyl)-1H-indol-3-yl)urea

Description

Properties

IUPAC Name |

1-(2-hydroxypropyl)-3-[1-(2-methoxyethyl)indol-3-yl]urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21N3O3/c1-11(19)9-16-15(20)17-13-10-18(7-8-21-2)14-6-4-3-5-12(13)14/h3-6,10-11,19H,7-9H2,1-2H3,(H2,16,17,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HYXJYVSWSWGRIX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CNC(=O)NC1=CN(C2=CC=CC=C21)CCOC)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-hydroxypropyl)-3-(1-(2-methoxyethyl)-1H-indol-3-yl)urea typically involves multiple steps:

Formation of the Indole Derivative: The indole ring is synthesized through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.

Substitution Reactions: The indole derivative is then subjected to substitution reactions to introduce the hydroxypropyl and methoxyethyl groups. This can be achieved using appropriate alkyl halides in the presence of a base.

Urea Formation: Finally, the substituted indole is reacted with an isocyanate or a carbamoyl chloride to form the urea linkage.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

1-(2-hydroxypropyl)-3-(1-(2-methoxyethyl)-1H-indol-3-yl)urea can undergo various chemical reactions, including:

Oxidation: The hydroxypropyl group can be oxidized to form a carbonyl group.

Reduction: The urea moiety can be reduced to form amines.

Substitution: The methoxyethyl group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

Substitution: Nucleophiles like sodium azide (NaN₃) or thiols (R-SH) can be used under basic conditions.

Major Products

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of primary or secondary amines.

Substitution: Formation of azides, thiols, or other substituted derivatives.

Scientific Research Applications

1-(2-hydroxypropyl)-3-(1-(2-methoxyethyl)-1H-indol-3-yl)urea has several applications in scientific research:

Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting neurological or oncological pathways.

Materials Science: The compound’s unique structure makes it suitable for use in the synthesis of novel polymers or as a building block in supramolecular chemistry.

Biological Studies: It can be used as a probe to study enzyme interactions or as a ligand in receptor binding studies.

Mechanism of Action

The mechanism of action of 1-(2-hydroxypropyl)-3-(1-(2-methoxyethyl)-1H-indol-3-yl)urea depends on its specific application:

Molecular Targets: In medicinal chemistry, it may target specific enzymes or receptors, modulating their activity.

Pathways Involved: It could influence signaling pathways, such as those involved in cell proliferation or apoptosis, depending on its interaction with biological molecules.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group and Substituent Analysis

The compound’s activity and physicochemical properties can be inferred through comparisons with analogs (Table 1).

Table 1: Structural and Functional Comparison

*Calculated using molecular formula.

Key Observations:

- Urea vs.

- Substituent Effects: The 2-methoxyethyl group on the indole nitrogen increases solubility compared to the ethyl group in ’s compound.

Anticancer Potential:

- Indole derivatives in exhibit anticancer activity via kinase inhibition or apoptosis induction. The target compound’s urea group may stabilize interactions with kinase ATP-binding pockets .

- The propanone derivative () shows antimicrobial activity, but its higher LogP (3.2) may limit solubility in biological systems compared to the target compound .

Antiviral and Anti-inflammatory Activity:

- highlights anti-inflammatory indole derivatives.

Physicochemical and Structural Insights

- Solubility : The hydroxypropyl group likely improves aqueous solubility (LogP ~1.8) compared to analogs with alkyl/aryl substituents (LogP 2.1–3.2).

- Crystallography : Structural studies of analogs (e.g., ) often employ SHELX software for refinement, underscoring the reliability of conformational data for drug design .

Biological Activity

1-(2-hydroxypropyl)-3-(1-(2-methoxyethyl)-1H-indol-3-yl)urea is a synthetic organic compound that has garnered attention for its significant biological activities, particularly in the context of cancer therapy. This compound features a unique structural arrangement that includes an indole ring and a urea moiety, which are often associated with various therapeutic effects.

Structural Characteristics

The compound's structure can be described as follows:

- Indole Ring : A bicyclic structure that is known for its role in pharmacological activities.

- Urea Moiety : A functional group that contributes to the compound's biological interactions.

- Hydroxypropyl and Methoxyethyl Groups : These substituents enhance the compound's solubility and biological activity.

The primary mechanism of action for 1-(2-hydroxypropyl)-3-(1-(2-methoxyethyl)-1H-indol-3-yl)urea involves its role as a selective inhibitor of histone deacetylase 6 (HDAC6). This inhibition has significant implications for cancer treatment, particularly in melanoma cells, as it can lead to alterations in gene expression and cellular functions that promote apoptosis (programmed cell death) and inhibit tumor growth .

Anticancer Properties

Research indicates that this compound exhibits notable anticancer activity, specifically through its HDAC6 inhibition. The selectivity towards HDAC6 may result in fewer side effects compared to non-selective HDAC inhibitors. The following table summarizes some key compounds related to this class and their respective biological activities:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 1-(2-hydroxyethyl)-3-(indol-3-yl)urea | Indole ring, urea moiety | Anticancer activity |

| 1-(2-hydroxypropyl)-3-(indol-5-yl)urea | Indole ring at position 5 | Potential HDAC inhibitor |

| 1-(4-hydroxyphenyl)-3-(indol-3-yl)urea | Phenolic substitution | Antiproliferative effects |

The unique combination of functional groups in 1-(2-hydroxypropyl)-3-(1-(2-methoxyethyl)-1H-indol-3-yl)urea enhances its selectivity towards HDAC6, potentially leading to improved therapeutic outcomes in cancer treatment .

Case Studies

Several studies have demonstrated the efficacy of this compound in preclinical models:

- Study on Melanoma Cells : In vitro studies showed that treatment with 1-(2-hydroxypropyl)-3-(1-(2-methoxyethyl)-1H-indol-3-yl)urea resulted in significant reductions in cell viability and induction of apoptosis in melanoma cell lines. The mechanism was linked to the upregulation of pro-apoptotic factors and downregulation of anti-apoptotic proteins .

- Comparative Analysis with Other Compounds : When compared to other known HDAC inhibitors, this compound exhibited a more favorable profile regarding selectivity and toxicity, suggesting it could be a promising candidate for further development .

Synthesis and Chemical Reactions

The synthesis of 1-(2-hydroxypropyl)-3-(1-(2-methoxyethyl)-1H-indol-3-yl)urea typically involves several key steps:

- Formation of the Indole Derivative : Utilizing Fischer indole synthesis.

- Substitution Reactions : Introducing hydroxypropyl and methoxyethyl groups through alkylation.

- Urea Formation : Reacting the substituted indole with isocyanates or carbamoyl chlorides.

These synthetic routes are crucial for achieving high purity and yield of the final product, which is essential for biological testing .

Q & A

Q. Basic

- NMR : H and C NMR confirm substituent positions (e.g., indole C-3 urea linkage and methoxyethyl group).

- IR : Urea carbonyl stretch (~1640–1680 cm) and hydroxyl group (~3400 cm).

- Mass Spectrometry : High-resolution MS (HRMS) validates molecular ion ([M+H]) and fragmentation patterns .

How does X-ray crystallography resolve conformational ambiguities in the urea-indole scaffold?

Advanced

Single-crystal X-ray diffraction reveals:

- Dihedral Angles : Between indole and urea planes (e.g., 45°–60°), influencing hydrogen-bonding networks.

- Packing Interactions : Hydroxypropyl groups form intermolecular H-bonds, stabilizing crystal lattices.

- Validation : Compare experimental data with DFT-optimized structures (B3LYP/6-31G*) to assess torsional strain .

What in vitro assays are recommended for initial biological activity screening?

Q. Basic

- Enzyme Inhibition : Test against acetylcholinesterase (Ellman’s assay) or cyclooxygenase-2 (COX-2 fluorometric assay).

- Cytotoxicity : Use MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with IC determination.

- Receptor Binding : Radioligand displacement assays for serotonin (5-HT) or dopamine receptors .

How can molecular docking elucidate the compound’s mechanism of enzyme inhibition?

Q. Advanced

- Target Selection : Dock into COX-2 (PDB: 5KIR) or AChE (PDB: 4EY7) active sites using AutoDock Vina.

- Key Interactions : Urea carbonyl forms H-bonds with catalytic residues (e.g., AChE Ser203).

- Free Energy Calculations : MM-GBSA predicts binding affinities (ΔG < -8 kcal/mol indicates strong inhibition) .

What strategies resolve discrepancies in reported biological activities across studies?

Q. Advanced

- Assay Standardization : Control variables (e.g., cell passage number, serum concentration).

- Metabolic Stability : Test liver microsomal stability to rule out false negatives from rapid degradation.

- Orthogonal Assays : Confirm anti-inflammatory activity via both COX-2 inhibition and TNF-α ELISA .

How does the hydroxypropyl substituent influence solubility and pharmacokinetics?

Q. Advanced

- LogP Measurement : Hydroxypropyl reduces logP from 2.8 (parent urea) to 1.5, enhancing aqueous solubility.

- Permeability : Caco-2 assay shows P > 1 × 10 cm/s, indicating oral bioavailability.

- Metabolite ID : LC-MS/MS identifies glucuronidation at the hydroxyl group as the primary metabolic pathway .

What computational methods predict regioselectivity in electrophilic substitution of the indole ring?

Q. Advanced

- Fukui Functions : Calculate nucleophilic indices (f) to identify C-5 as the most reactive site.

- DFT Transition States : Compare energy barriers for bromination at C-5 vs. C-7 (ΔΔG‡ = 3.2 kcal/mol favors C-5).

- MD Simulations : Solvent effects (e.g., DMSO vs. water) alter electrophile accessibility .

How can SAR studies guide the design of analogs with improved potency?

Q. Advanced

- Substituent Scanning : Replace methoxyethyl with cyclopropyl (synthetic route: Suzuki coupling) to enhance lipophilicity.

- Bioisosteres : Replace urea with thiourea or squaramide to modulate H-bond strength.

- Activity Cliffs : Identify critical substituents via 3D-QSAR (e.g., CoMFA, R > 0.9) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.